molecular formula C17H19FN2O2 B1385127 N-(5-Amino-2-fluorophenyl)-2-(2-isopropylphenoxy)-acetamide CAS No. 1020056-25-0

N-(5-Amino-2-fluorophenyl)-2-(2-isopropylphenoxy)-acetamide

Cat. No. B1385127
M. Wt: 302.34 g/mol
InChI Key: RCINCDJGGJUNNQ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(2-isopropylphenoxy)-acetamide, or 5-Amino-2-fluorophenyl-2-isopropylphenoxyacetamide (5-AFPIA) is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including biochemical and physiological studies, as well as drug screening and drug development. 5-AFPIA has been shown to be a powerful tool in understanding the mechanisms of action of drugs, as well as the biochemical and physiological effects of drugs on living organisms.

Scientific Research Applications

Anticancer Applications

N-(5-Amino-2-fluorophenyl)-2-(2-isopropylphenoxy)-acetamide has been explored for its potential in anticancer treatments. A study demonstrated its synthesis and structure, highlighting its in silico modeling study which targets the VEGFr receptor, a key factor in cancer development (Sharma et al., 2018).

Antimicrobial Properties

This compound's derivatives have shown significant antimicrobial properties. For instance, the synthesis and evaluation of derivatives as antimicrobial agents revealed that the presence of fluorine atoms in the phenyl ring enhances antimicrobial properties, particularly against bacterial and fungal strains (Parikh & Joshi, 2014).

Potential Pesticide Applications

Studies have also explored the potential of N-(5-Amino-2-fluorophenyl)-2-(2-isopropylphenoxy)-acetamide derivatives as pesticides. For example, new powder diffraction data of some derivatives indicated their use as potential pesticides, providing detailed information on their crystallographic properties (Olszewska, Pikus, & Tarasiuk, 2008).

Pharmacological Evaluation for Antihypertensive Properties

Pharmacological evaluation of related compounds has shown potential antihypertensive effects. A study on 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives revealed inhibitory activity against T-type Ca(2+) channels, suggesting their role as novel antihypertensive agents (Watanuki et al., 2012).

Immunomodulatory Effects

Research has also been conducted on the immunomodulatory effects of related compounds. For instance, N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763) was found to be effective in potentiating immune responses and restoring alloreactivity in immunocompromised models, suggesting its potential application in immunotherapy (Wang et al., 1988).

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2-propan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-11(2)13-5-3-4-6-16(13)22-10-17(21)20-15-9-12(19)7-8-14(15)18/h3-9,11H,10,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCINCDJGGJUNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-2-(2-isopropylphenoxy)-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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